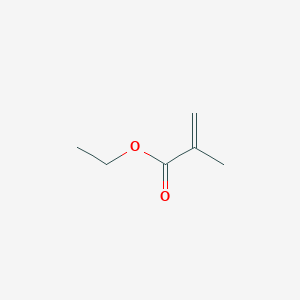
Ethyl methacrylate
Cat. No. B166134
Key on ui cas rn:
97-63-2
M. Wt: 114.14 g/mol
InChI Key: SUPCQIBBMFXVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06881858B2
Procedure details


It is just as possible to use an excess of methacrylic anhydride, for example 20 mol %. In this case, after the reaction of the hydroxyacrylate (II) is as complete as possible, the excess methacrylic anhydride is destroyed by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol. This method is particularly recommended with longer-chained compounds (n=3-100). The excess methacrylic anhydride guarantees the most complete possible conversion of the hydroxy compound; the subsequent reaction of the methacrylic anhydride to give ethyl methacrylate and methacrylic acid, for example, ensures easier separation of these components with lower boiling points than methacrylic anhydride.

Name
hydroxyacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][C:7](=O)[C:8](C)=C)(=[O:5])[C:2]([CH3:4])=[CH2:3].OC(=C)C([O-])=O>>[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C(=C)C)=O
|
Step Two
|
Name
|
hydroxyacrylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(=O)[O-])=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C(=C)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is destroyed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the subsequent reaction of the methacrylic anhydride
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06881858B2
Procedure details


It is just as possible to use an excess of methacrylic anhydride, for example 20 mol %. In this case, after the reaction of the hydroxyacrylate (II) is as complete as possible, the excess methacrylic anhydride is destroyed by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol. This method is particularly recommended with longer-chained compounds (n=3-100). The excess methacrylic anhydride guarantees the most complete possible conversion of the hydroxy compound; the subsequent reaction of the methacrylic anhydride to give ethyl methacrylate and methacrylic acid, for example, ensures easier separation of these components with lower boiling points than methacrylic anhydride.

Name
hydroxyacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:6][C:7](=O)[C:8](C)=C)(=[O:5])[C:2]([CH3:4])=[CH2:3].OC(=C)C([O-])=O>>[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C(=C)C)=O
|
Step Two
|
Name
|
hydroxyacrylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(=O)[O-])=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)OC(C(=C)C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is destroyed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding a low molecular weight alcohol such as methanol, ethanol, or isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the subsequent reaction of the methacrylic anhydride
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(=C)C)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
